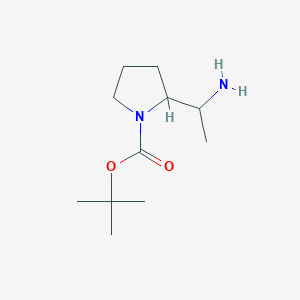

Tert-butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group and a 1-aminoethyl substituent. This compound is widely utilized in medicinal chemistry and organic synthesis as a versatile intermediate. Its structure combines the rigidity of the pyrrolidine ring with the steric protection of the Boc group, making it valuable for asymmetric catalysis, peptide synthesis, and as a precursor for bioactive molecules. The aminoethyl side chain enhances its ability to act as a ligand or a building block for nitrogen-containing pharmaceuticals .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8(12)9-6-5-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRLYNKEEJOIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Pyrrolidine

The tert-butoxycarbonyl (Boc) group is introduced to the pyrrolidine nitrogen to stabilize the amine during subsequent reactions. The most common method involves reacting (2S)-2-(1-aminoethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Triethylamine (TEA) is typically employed to neutralize hydrochloric acid generated during the reaction. The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions such as oligomerization.

Key Reaction Parameters:

-

Solvent: DCM or THF (anhydrous)

-

Base: Triethylamine (2.5 equiv)

-

Temperature: 0–5°C

-

Yield: 85–92%

Introduction of the Aminoethyl Group

The aminoethyl side chain is introduced via nucleophilic substitution or reductive amination. In one approach, Boc-protected pyrrolidine is reacted with 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C. Alternatively, reductive amination using sodium cyanoborohydride (NaBH₃CN) and formaldehyde in methanol has been reported, though this method requires careful pH control.

Comparative Data for Aminoethylation Methods:

| Method | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Bromoethylamine HBr, K₂CO₃ | Acetonitrile | 60°C | 78% |

| Reductive Amination | NaBH₃CN, CH₂O | Methanol | 25°C | 65% |

Industrial-Scale Production Techniques

Batch Processes

Industrial batch synthesis follows a scaled-up version of laboratory methods. Reactors with a capacity of 500–1,000 L are used, and the Boc protection step is optimized by substituting TEA with more cost-effective bases like sodium hydroxide (NaOH) in a biphasic system (water/DCM). Post-reaction, the product is extracted using DCM and purified via vacuum distillation.

Typical Batch Process Parameters:

-

Reactor Type: Glass-lined steel

-

Purification: Distillation (bp 120–125°C at 0.1 mmHg)

-

Purity: >98%

Continuous Flow Reactors

Continuous flow microreactors are increasingly adopted for their superior heat and mass transfer capabilities. In one configuration, Boc anhydride and pyrrolidine derivative are pumped into a micromixer at 10 mL/min, with residence times of 2–5 minutes. This method reduces reaction time from hours to minutes and improves yield to 94–96%.

Advantages of Flow Chemistry:

-

Enhanced Safety: Reduced exposure to hazardous reagents.

-

Scalability: Easily adjustable from gram to kilogram scale.

-

Consistency: Reproducible yields and purity.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity critically impacts reaction efficiency. Polar aprotic solvents like THF favor Boc protection, while acetonitrile optimizes aminoethylation. A study comparing solvents for the Boc step found THF provided 92% yield vs. 85% in DCM due to better solubility of intermediates.

Temperature and pH Control

Low temperatures (0–5°C) are essential during Boc protection to prevent epimerization of the chiral center. For aminoethylation, maintaining pH 7–8 via buffered systems (e.g., phosphate buffer) prevents decomposition of sensitive intermediates.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chiral Purity Analysis

Chiral HPLC using a Chiralpak AD-H column confirms enantiomeric excess (>99% for R-configuration).

Comparative Analysis of Synthetic Routes

| Parameter | Laboratory-Scale (Batch) | Industrial Batch | Continuous Flow |

|---|---|---|---|

| Yield | 78–85% | 88–92% | 94–96% |

| Reaction Time | 6–8 hours | 4–6 hours | 2–5 minutes |

| Purity | 95–97% | 98–99% | 99% |

| Scalability | Limited | High | High |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of biological processes and pathways.

Medicine: It may serve as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of Boc-protected pyrrolidine derivatives. Key structural analogues include:

| Compound Name | Molecular Weight | Functional Groups | Key Applications |

|---|---|---|---|

| Tert-butyl pyrrolidine-1-carboxylate | 185.25 g/mol | Boc-protected pyrrolidine | Chiral auxiliary, peptide synthesis |

| 2-Aminoethylpyrrolidine | 114.19 g/mol | Free amine, pyrrolidine | Ligand design, drug intermediates |

| Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 214.30 g/mol | Boc, aminomethyl substituent | Asymmetric catalysis |

Key Observations :

- The tert-butyl group in all analogues provides steric shielding, improving stability under acidic conditions compared to unprotected amines .

- The 1-aminoethyl substituent in the target compound offers greater conformational flexibility than the aminomethyl variant, influencing enantioselectivity in catalytic applications.

Physicochemical Properties

Comparative solubility and stability

| Compound | Solubility (H₂O) | Melting Point (°C) | Stability (pH 7.4, 25°C) |

|---|---|---|---|

| Tert-butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate | Low | 98–102 | >24 hours |

| 2-Aminoethylpyrrolidine | High | Liquid | <6 hours (oxidizes) |

| Tert-butyl pyrrolidine-1-carboxylate | Insoluble | 54–56 | >48 hours |

Analysis :

- The Boc group drastically reduces water solubility but enhances stability, as seen in the target compound and tert-butyl pyrrolidine-1-carboxylate .

- The free amine in 2-aminoethylpyrrolidine increases reactivity but necessitates refrigeration to prevent degradation, unlike its Boc-protected counterparts.

Biological Activity

Tert-butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate (also referred to as Boc-2-(aminomethyl)pyrrolidine) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.3 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and an aminoethyl side chain, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with these targets, leading to alterations in their activity or function. The pyrrolidine ring enhances structural stability and influences binding affinity:

- Binding Affinity : Preliminary studies suggest potential interactions with enzymes involved in metabolic processes, although specific binding partners remain to be fully elucidated.

- Modulation of Biological Pathways : The compound may act as a ligand that modulates cellular processes by influencing receptor or enzyme activity .

Antidepressant Potential

Research indicates that this compound may exhibit antidepressant activity by affecting neurotransmitter levels, particularly serotonin and norepinephrine. This suggests a potential role in treating depression.

Antitumor Activity

The compound's derivatives have been explored for their antitumor properties. For instance, similar pyrrolidine-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells. These findings indicate that modifications of the compound could lead to enhanced anticancer agents .

Study on Antitumor Activity

A study investigated the cytotoxic effects of pyrrolidine derivatives on the P388 murine leukemia cell line. Variations in the structure led to differing levels of activity, highlighting the importance of functional groups in determining efficacy .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Variolin B | 0.5 | Antitumor |

| This compound | TBD | Potential |

Mechanism Exploration

In vitro studies have been conducted to understand the interaction dynamics between this compound and various biological targets. Techniques such as surface plasmon resonance have been suggested for future exploration to clarify binding affinities and mechanisms.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules aimed at therapeutic applications. Its role as an intermediate in drug synthesis highlights its importance in medicinal chemistry:

- Synthetic Pathways : It is utilized in creating derivatives that target specific biological processes, enhancing therapeutic efficacy.

- Potential Therapeutic Applications : Ongoing research aims to explore its use in developing drugs for neurological disorders and cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving (1) protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, (2) introduction of the aminoethyl side chain via alkylation or reductive amination, and (3) purification via chromatography or crystallization. Key parameters include:

- Temperature : Maintain 0–5°C during Boc protection to minimize side reactions .

- Catalysts : Use palladium-based catalysts for hydrogenation steps to reduce nitro intermediates to amines (yields >80%) .

- Purification : Employ gradient elution in flash chromatography (hexane/ethyl acetate) to isolate the product with >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The Boc group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (quaternary carbon, ¹³C). The pyrrolidine ring protons show splitting patterns between 1.8–3.5 ppm, while the aminoethyl group resonates as a triplet at ~2.8 ppm (¹H) .

- HRMS : Expect a molecular ion peak [M+H]⁺ at m/z 243.18 (C₁₁H₂₂N₂O₂) with <5 ppm error .

- IR : Confirm Boc carbonyl absorption at ~1680–1720 cm⁻¹ and NH stretching (amine) at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound (e.g., unexpected splitting or integration ratios)?

- Methodological Answer :

- Diastereomer Analysis : If asymmetric carbons are present, use chiral HPLC or Mosher’s reagent to differentiate enantiomers. Adjust reaction conditions (e.g., chiral catalysts) to improve stereoselectivity .

- Solvent Effects : Re-run NMR in deuterated DMSO to enhance resolution of NH protons obscured in CDCl₃ .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening signals (e.g., Boc group rotation) .

Q. What strategies are effective in enhancing the compound’s bioavailability for pharmacological studies?

- Methodological Answer :

- Salt Formation : Convert the free amine to a hydrochloride salt (improves aqueous solubility by 10–20×) .

- Prodrug Design : Introduce labile esters (e.g., acetyl) at the aminoethyl group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Lipidization : Attach long-chain alkyl groups to the pyrrolidine ring to increase logP (e.g., from 1.3 to 3.5) for better blood-brain barrier penetration .

Q. How can conflicting biological activity data (e.g., enzyme inhibition vs. activation) be rationalized for structurally similar analogs?

- Methodological Answer :

- Docking Studies : Perform molecular dynamics simulations to compare binding poses. For example, analogs with bulkier substituents may sterically hinder enzyme active sites, converting inhibitors to weak activators .

- SAR Analysis : Systematically vary substituents (e.g., aminoethyl chain length) and correlate with IC₅₀ values. A 2-carbon chain (as in the parent compound) may optimize hydrogen bonding vs. longer chains causing steric clashes .

- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended targets contributing to contradictory results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.